molecular formula C11H11N3O B11901246 (4-(6-Aminopyrazin-2-yl)phenyl)methanol

(4-(6-Aminopyrazin-2-yl)phenyl)methanol

Katalognummer: B11901246
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: FIOGMELSLPMJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction . The product is then purified using techniques such as chromatography to achieve the desired purity level.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound meets the required specifications for research use .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(6-Aminopyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Wirkmechanismus

The mechanism of action of (4-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrazine group is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(6-Aminopyrimidin-2-yl)phenyl)methanol
  • (4-(6-Aminopyridin-2-yl)phenyl)methanol
  • (4-(6-Aminopyrazol-2-yl)phenyl)methanol

Uniqueness

(4-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to its specific aminopyrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

[4-(6-aminopyrazin-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,14)

InChI-Schlüssel

FIOGMELSLPMJQV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CO)C2=CN=CC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.